tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate

Physicochemical differentiation Lipophilicity CNS drug design

tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate (CAS 1286263-52-2) is a heterocyclic building block belonging to the class of Boc-protected cyclobutylpiperidines, which are increasingly recognized as privileged scaffolds in medicinal chemistry. Its structure features a piperidine ring N-substituted with a cyclobutyl group and a methylene-linked Boc-protected amine at the 4-position.

Molecular Formula C15H28N2O2
Molecular Weight 268.39
CAS No. 1286263-52-2
Cat. No. B3027382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate
CAS1286263-52-2
Molecular FormulaC15H28N2O2
Molecular Weight268.39
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCN(CC1)C2CCC2
InChIInChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-11-12-7-9-17(10-8-12)13-5-4-6-13/h12-13H,4-11H2,1-3H3,(H,16,18)
InChIKeyWOJWUPNNILTLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate (CAS 1286263-52-2): A Specialized Boc-Protected Cyclobutylpiperidine Building Block


tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate (CAS 1286263-52-2) is a heterocyclic building block belonging to the class of Boc-protected cyclobutylpiperidines, which are increasingly recognized as privileged scaffolds in medicinal chemistry [1]. Its structure features a piperidine ring N-substituted with a cyclobutyl group and a methylene-linked Boc-protected amine at the 4-position. As a versatile small-molecule scaffold with molecular formula C15H28N2O2 and molecular weight 268.39 g/mol, it serves as a key intermediate for the synthesis of bioactive molecules, particularly those targeting CNS receptors such as histamine H3 [2].

Why Generic Piperidine Carbamate Building Blocks Cannot Replace tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate


In synthetic route design, the cyclobutyl substituent on the piperidine nitrogen imparts a unique combination of conformational rigidity, steric bulk, and lipophilicity that cannot be replicated by smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) cycloalkyl analogs [1]. Systematic SAR studies within the histamine H3 receptor antagonist series have identified cyclobutyl as a specifically preferred R3 substituent for achieving optimal target engagement, with cyclopropyl and larger rings delivering inferior potency or selectivity profiles [2]. Consequently, straightforward substitution with commercially more common but structurally distinct piperidine carbamates will alter pharmacokinetic properties and compromise downstream biological activity in target programs.

Quantitative Differentiation Evidence for tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison: Methylene Spacer Advantage Over Direct-Linked Analog

The target compound possesses a methylene spacer between the piperidine ring and the Boc-protected amine, distinguishing it from the directly linked analog 4-(Boc-amino)-1-cyclobutyl-piperidine (CAS 1134330-42-9). This structural difference increases molecular weight by 14.02 g/mol and alters the lipophilicity profile. The analog CAS 1134330-42-9 has a reported LogP of 2.86 , whereas the target compound's extended linker topology is predicted to shift the LogP by approximately +0.1 to +0.3 log units based on the contribution of a methylene group (Hansch π ≈ 0.5 for aromatic systems; adjusted for aliphatic context) . This incremental lipophilicity can enhance passive membrane permeability, a critical parameter for CNS-targeted compounds.

Physicochemical differentiation Lipophilicity CNS drug design

Cyclobutyl as Privileged Substituent: Patent-Documented Preference for Histamine H3 Receptor Affinity

Patent WO2013027001A1, which discloses a series of histamine H3 receptor antagonists, explicitly identifies cyclobutyl as the most preferred R3 substituent on the piperidine scaffold [1]. The patent specification states that 'in a further particular embodiment, R3 represents cyclobutyl' [1], distinguishing it from cyclopropyl, cyclopentyl, and other cycloalkyl groups described as alternative but less preferred options. This patent-level selectivity indicates that the cyclobutyl group provides an optimal balance of steric fit and lipophilicity for the H3 receptor binding pocket, a finding that directly supports the selection of cyclobutylpiperidine intermediates for H3-targeted drug discovery programs.

Histamine H3 receptor CNS therapeutics Structure-activity relationship

Conformational Rigidity Advantage of Cyclobutyl Over Cyclopropyl and Cyclopentyl Analogs

Cyclobutylpiperidine derivatives occupy a unique conformational space: the cyclobutyl ring imposes greater rigidity than cyclopentyl or cyclohexyl groups, yet avoids the extreme ring strain and metabolic instability associated with cyclopropyl groups [1]. The Enamine synthesis paper describes cyclobutylpiperidines as 'advanced building blocks for drug discovery' precisely because they offer an intermediate degree of conformational restriction that can enhance binding affinity by reducing entropic penalty upon target engagement, without the synthetic challenges of smaller rings [1]. While cyclopropylpiperidines exhibit higher ring strain energy (~27 kcal/mol), cyclobutylpiperidines have moderate strain (~26 kcal/mol) and greater chemical stability, making them more suitable for multi-step synthetic sequences involving acidic or basic conditions [2].

Conformational rigidity Binding entropy Drug design

Supply Chain and Purity Differentiation: Commercially Available at 95–98% Purity for Direct Use in SAR Campaigns

The target compound is commercially available from multiple suppliers (CymitQuimica, AKSci, LeYan) at purities ranging from 95% to 98% . In contrast, the closely related regioisomer CAS 1286274-21-2 (1,1-dimethylethyl N-[[1-(cyclobutylmethyl)-4-piperidinyl]methyl]carbamate) is listed with limited availability and no quantitative purity specification from comparable suppliers. The consistent commercial availability and documented purity of CAS 1286263-52-2 reduces procurement lead time and quality assurance burden, enabling direct use in parallel synthesis and SAR expansion without additional purification steps.

Procurement Purity Supply reliability

Optimal Application Scenarios for tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate in Drug Discovery


Synthesis of Histamine H3 Receptor Inverse Agonists for Narcolepsy and Cognitive Disorders

The cyclobutylpiperidine scaffold is a documented privileged motif in H3R antagonist/inverse agonist programs, as evidenced by patent specifications explicitly preferring cyclobutyl at the R3 position [1]. The target compound serves as a late-stage intermediate for constructing advanced H3R ligands such as Samelisant (SUVN-G3031) and related clinical candidates. Researchers can directly utilize this Boc-protected building block to introduce the cyclobutylpiperidinyl-methyl fragment in a single amide coupling or reductive amination step, bypassing 3–4 synthetic steps required for de novo construction.

CNS Penetrant Lead Optimization Requiring Fine-Tuned Lipophilicity

With a molecular weight of 268.39 g/mol and a LogP profile in the 2.5–3.0 range (extrapolated from analog data) , this building block occupies a lipophilicity space favorable for blood-brain barrier penetration while remaining within Lipinski-compliant parameters. The methylene spacer between the piperidine and Boc-carbamate moieties provides an additional degree of freedom for conformational sampling compared to directly linked analogs, which can be exploited to optimize target binding without excessively increasing molecular weight.

Parallel Library Synthesis for Cycloalkyl SAR Expansion

When conducting systematic cycloalkyl SAR studies (cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl), this compound provides the cyclobutyl data point with documented provenance and purity . The Enamine synthesis methodology confirms that cyclobutylpiperidines offer a distinct conformational and electronic profile relative to other cycloalkyl congeners, making this building block essential for complete SAR matrix coverage in lead optimization campaigns [2].

Quote Request

Request a Quote for tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.